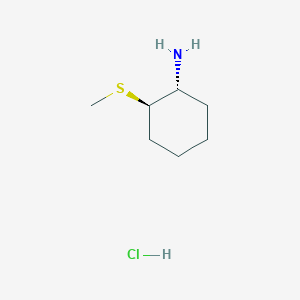

4-Bromo-5-chloro-2-propoxyaniline HCl

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

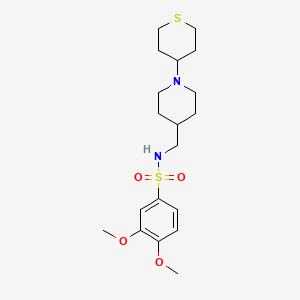

4-Bromo-5-chloro-2-propoxyaniline HCl is a chemical compound with the molecular formula C9H12BrCl2NO . It is not intended for human or veterinary use and is typically used for research purposes.

Molecular Structure Analysis

The molecular structure of this compound consists of 9 carbon atoms, 12 hydrogen atoms, 1 bromine atom, 2 chlorine atoms, and 1 nitrogen atom . The molecular weight of the compound is 301.01 .Applications De Recherche Scientifique

Photoreduction and Photosubstitution

Research conducted by Wubbels et al. (1988) on the HCl-catalyzed photoreduction of 4-bromonitrobenzene, a related compound, highlights the formation of 4-bromo-2-chloroaniline through a highly efficient concomitant reaction. This study provides insights into the reaction mechanisms involving radical intermediates and the significant role of HCl as a catalyst in photoreduction processes (Wubbels, Snyder, & Coughlin, 1988).

High-temperature Pyrolysis and Dioxin Formation

Evans and Dellinger (2003) explored the high-temperature pyrolysis of 2-bromophenol, a study relevant to understanding the behavior of brominated hydrocarbons under extreme conditions. The findings demonstrate the formation of brominated dioxins and the potential environmental impacts of brominated flame retardants when subjected to thermal degradation (Evans & Dellinger, 2003).

Sugasawa Reaction Optimization

Prasad et al. (2003) described the optimization of reaction conditions for the Sugasawa reaction, crucial for the preparation of compounds like 2-propionyl-4-bromoaniline. Their work underscores the importance of HCl expulsion from the reaction medium to achieve high yields, offering valuable mechanistic insights and practical implications for similar chemical syntheses (Prasad, Lee, Chaudhary, Girgis, Streemke, & Repič, 2003).

Chlorinative Cyclization for Isoxazole Synthesis

Kaewsri et al. (2016) have demonstrated the synthesis of 4-chloroisoxazoles from (E/Z)-alkynyl-O-methyl oximes via chlorinative cyclization. This process uses N-chlorosuccinimide (NCS) and chlorotrimethylsilane (TMSCl), showcasing a method relevant to the preparation of haloanilines and their derivatives (Kaewsri, Thongsornkleeb, Tummatorn, & Ruchirawat, 2016).

Palladium-Catalyzed Intramolecular Carbometalation

Richey and Yu (2009) developed a scalable synthesis of a dibenzoxapine derivative via palladium-catalyzed intramolecular carbometalation, highlighting an efficient route to complex structures potentially relevant to derivatives of 4-Bromo-5-chloro-2-propoxyaniline HCl (Richey & Yu, 2009).

Electrochemical Behavior of Poly-2,5-dimethoxyaniline

Palys et al. (2000) investigated the electroactivity of poly-(2,5-dimethoxyaniline) (PDMA) in various acidic solutions, including HCl. Their research into the electrodeposition and electroactivity of PDMA contributes to the understanding of the electrochemical properties of related compounds (Palys, Kudelski, Stankiewicz, & Jackowska, 2000).

Propriétés

IUPAC Name |

4-bromo-5-chloro-2-propoxyaniline;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrClNO.ClH/c1-2-3-13-9-4-6(10)7(11)5-8(9)12;/h4-5H,2-3,12H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRECPGWODPIBCQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC(=C(C=C1N)Cl)Br.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrCl2NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.00 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[3-[[5-[[5-[3-(1,3-Dioxoisoindol-2-yl)propylsulfanyl]-4-phenyl-1,2,4-triazol-3-yl]methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]propyl]isoindole-1,3-dione](/img/structure/B2734470.png)

![4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(3,4-dimethylphenyl)phthalazin-1(2H)-one](/img/structure/B2734476.png)

![2,4-dichloro-N-[2-[3-[2-(4-fluoroanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]benzamide](/img/structure/B2734479.png)

![5,6-dichloro-N-{2-[(3-fluoro-4-methylphenyl)formamido]ethyl}pyridine-3-carboxamide](/img/structure/B2734482.png)

![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(5-((2-morpholino-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)acrylamide](/img/structure/B2734483.png)

![2-({[3-(3-Chloro-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-ethyl-4-pyrimidinol](/img/structure/B2734485.png)

![2-Chloro-N-[2-(2,3-dimethoxyphenyl)-2-(1H-indol-3-yl)ethyl]acetamide](/img/structure/B2734486.png)

![2-(but-2-yn-1-yloxy)-3-methyl-3H-imidazo[4,5-b]pyridine](/img/structure/B2734487.png)